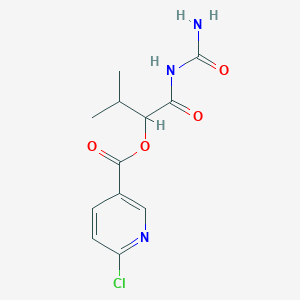
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a carbamoylamino group, a methyl-substituted oxobutan moiety, and a chloropyridine carboxylate group. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Carbamoylamino Intermediate: This step involves the reaction of an appropriate amine with a carbamoyl chloride under controlled conditions to form the carbamoylamino group.
Synthesis of the Methyl-Substituted Oxobutan Moiety: This can be achieved through the alkylation of a suitable precursor, followed by oxidation to introduce the oxo group.
Coupling with 6-Chloropyridine-3-carboxylate: The final step involves the esterification or amidation of the intermediate with 6-chloropyridine-3-carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxobutan moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the chloropyridine moiety may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity
Propriétés
IUPAC Name |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-6(2)9(10(17)16-12(14)19)20-11(18)7-3-4-8(13)15-5-7/h3-6,9H,1-2H3,(H3,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFWTLDNRIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)OC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














